[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetonitrile
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Overview
Description
[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetonitrile is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methoxy group at the 7th position, a methyl group at the 4th position, and a sulfanyl group attached to an acetonitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetonitrile typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, methoxylation can be achieved using methanol and a strong acid, while methylation can be done using methyl iodide and a base.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions. Thiols or disulfides can be used as nucleophiles to replace a suitable leaving group on the quinoline ring.
Formation of the Acetonitrile Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, methyl iodide, methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antimalarial, antibacterial, and anticancer drugs.
Biological Studies: The compound is employed in studies investigating the biological activities of quinoline derivatives, including their interactions with enzymes and receptors.
Chemical Biology: It serves as a probe to study cellular processes and pathways, helping to elucidate the mechanisms of action of various bioactive molecules.
Material Science: Quinoline derivatives, including this compound, are used in the development of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of [(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetonitrile depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can inhibit key enzymes involved in disease pathways, such as kinases or proteases.
Interacting with Receptors: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
Disrupting Cellular Processes: The compound can interfere with cellular processes like DNA replication or protein synthesis, leading to cell death in cancer cells.
Comparison with Similar Compounds
[(7-Methoxy-4-methylquinolin-2-yl)sulfanyl]acetonitrile can be compared with other quinoline derivatives:
Quinine: A well-known antimalarial drug with a quinoline core but different substituents.
Chloroquine: Another antimalarial drug with a similar core structure but different functional groups.
Camptothecin: An anticancer agent with a quinoline-based structure but distinct substituents.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its sulfanyl and acetonitrile groups provide opportunities for further functionalization and derivatization, making it a versatile compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
2-(7-methoxy-4-methylquinolin-2-yl)sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-9-7-13(17-6-5-14)15-12-8-10(16-2)3-4-11(9)12/h3-4,7-8H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGGOTQQQMHJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=C2)OC)SCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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